Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid is a complex organic compound with a molecular formula of C16H18N2O5 and a molecular weight of 318.32 g/mol . This compound features a quinoline core, which is a nitrogen-containing heterocyclic aromatic structure, and is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 6-butoxy-3-hydroxyquinoline-2-carboxylic acid with glycine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl substituted quinoline derivatives.
Scientific Research Applications
2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription. This interaction can lead to the disruption of cellular processes and induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
6-Butoxyquinoline: Lacks the carboxamido and acetic acid groups but shares the quinoline core.
3-Hydroxyquinoline: Similar hydroxyl group but without the butoxy and carboxamido functionalities.
Uniqueness
2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the butoxy group enhances its lipophilicity, while the carboxamido and acetic acid groups provide additional sites for chemical modification and interaction with biological targets.
Properties
CAS No. |
189359-05-5 |
---|---|
Molecular Formula |
C16H18N2O5 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
2-[(6-butoxy-3-hydroxyquinoline-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C16H18N2O5/c1-2-3-6-23-11-4-5-12-10(7-11)8-13(19)15(18-12)16(22)17-9-14(20)21/h4-5,7-8,19H,2-3,6,9H2,1H3,(H,17,22)(H,20,21) |
InChI Key |
SJJSBEAYNXNSLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=CC(=C(N=C2C=C1)C(=O)NCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.